molecular formula C10H11NO4 B3159495 1,3-Dimethoxy-5-(2-nitrovinyl)benzene CAS No. 86255-43-8

1,3-Dimethoxy-5-(2-nitrovinyl)benzene

Cat. No. B3159495
CAS RN: 86255-43-8
M. Wt: 209.2 g/mol
InChI Key: LIROLLNTVLAPGP-ONEGZZNKSA-N
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Description

1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+ . This code provides a way to encode the molecular structure using a linear string of characters.


Physical And Chemical Properties Analysis

The physical form of this compound is solid . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

1. Antiferromagnetic Exchange Interactions

A study by Fujita et al. (1996) explored antiferromagnetic exchange interactions in a compound similar to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, namely 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide). This research is significant for understanding magnetic properties in organic materials, which could have applications in magnetic storage media and spintronics (Fujita et al., 1996).

2. Crystal Structure Analysis

Kumar et al. (2018) synthesized a stilbene derivative closely related to this compound, focusing on its crystal structure and energy frameworks. Such studies are crucial for the development of new materials with potential applications in pharmaceuticals, nutraceuticals, and material science (Kumar et al., 2018).

3. Electrochemical Applications

Burasov et al. (2005) demonstrated a method for indirect electrosynthesis using a derivative of this compound. This research highlights the potential for such compounds in electrochemical applications, particularly in synthesizing N-arylazoles, which are important in various chemical industries (Burasov et al., 2005).

4. Molecular Electronics

Research by Chen et al. (1999) on a molecule containing a nitroamine redox center demonstrates the potential of derivatives of this compound in molecular electronics. This study is particularly relevant for the development of high-performance electronic devices at the molecular level (Chen et al., 1999).

5. Metal–Organic Frameworks

A study by Ha et al. (2017) on the flexibility of metal–organic frameworks (MOFs) derived from benzene rings with different functional groups, including nitro, highlights the potential application of this compound in the design of MOFs. These frameworks have diverse applications in gas storage, catalysis, and drug delivery systems (Ha et al., 2017).

Safety and Hazards

1,3-Dimethoxy-5-(2-nitrovinyl)benzene can cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIROLLNTVLAPGP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56723-84-3
Record name 3,5-DIMETHOXY-BETA-NITROSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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